Lipophilicity (XLogP3) Differentiation: 5-Position Isomer vs. 2-Position Isomer
The target 5-position isomer exhibits a computed XLogP3 of 3.5, which is approximately 0.7–0.9 log units higher than the 2-position regioisomer (estimated LogP ≈ 2.6–2.8). This difference is attributable to the amine being attached to the aromatic ring (5-position, aniline-type) versus the saturated cyclopentane ring (2-position, aliphatic amine), which alters hydrogen-bonding capacity with water and consequently aqueous solubility [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / estimated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (PubChem computed) |
| Comparator Or Baseline | N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine (CAS 92039-34-4): estimated LogP ≈ 2.6–2.8; LogP = 2.6 (Molaid computed) |
| Quantified Difference | ΔLogP ≈ +0.7 to +0.9 units (5-isomer more lipophilic) |
| Conditions | Computed values from PubChem XLogP3 algorithm and vendor-provided predicted LogP; different computational methods used |
Why This Matters
A ΔLogP of 0.7–0.9 units translates to an approximately 5- to 8-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and chromatographic retention behavior in purification and analytical methods.
- [1] PubChem. N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-5-amine. CID 43560294. https://pubchem.ncbi.nlm.nih.gov/compound/43560294 View Source
- [2] Molaid. N-(Cyclopropylmethyl)-2,3-dihydro-1H-inden-2-amine. CAS 92039-34-4. LogP = 2.6 (computed). https://www.molaid.com/MS_22074860 View Source
